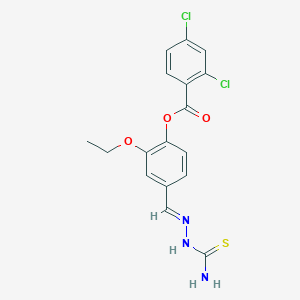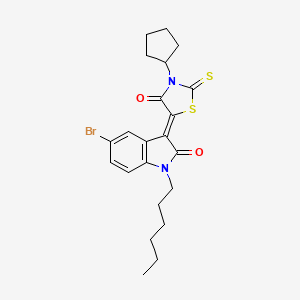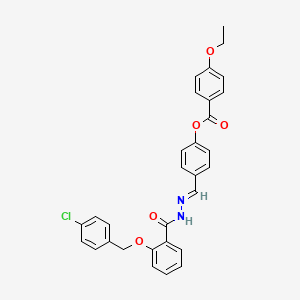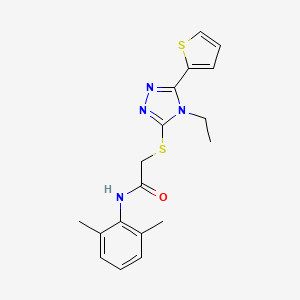
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes both aminocarbothioyl and carbohydrazonoyl functional groups, as well as ethoxyphenyl and dichlorobenzoate moieties.
Preparation Methods
The synthesis of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the reaction of 2-ethoxyphenyl 2,4-dichlorobenzoate with aminocarbothioyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Preliminary research suggests that it may have therapeutic potential due to its unique molecular structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The aminocarbothioyl and carbohydrazonoyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
When compared to similar compounds, 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(2-(Aminocarbothioyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
- 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
These compounds share some structural similarities but differ in their specific functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
CAS No. |
477732-38-0 |
|---|---|
Molecular Formula |
C17H15Cl2N3O3S |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-2-24-15-7-10(9-21-22-17(20)26)3-6-14(15)25-16(23)12-5-4-11(18)8-13(12)19/h3-9H,2H2,1H3,(H3,20,22,26)/b21-9+ |
InChI Key |
AABVSYKHNFSGOL-ZVBGSRNCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone](/img/structure/B12031423.png)

![[1-[(E)-(benzenesulfonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12031432.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12031448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12031453.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B12031460.png)

![6-[4-(Allyloxy)phenyl]-3-amino-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B12031466.png)
![2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12031481.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12031495.png)


![4-[4-(Allyloxy)benzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031517.png)
